N-[(pyrimidin-5-yl)methyl]cyclobutanamine
Overview
Description
“N-[(pyrimidin-5-yl)methyl]cyclobutanamine” is a chemical compound with the molecular formula C9H13N3. It belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms .
Scientific Research Applications
Antimicrobial Applications
N-[(pyrimidin-5-yl)methyl]cyclobutanamine: has been identified as a core structure in the development of new antimicrobial agents. Its pyrimidine moiety is a critical component in the synthesis of compounds with potential antibacterial and antifungal properties . The compound’s ability to interfere with the synthesis of nucleic acids in pathogens makes it a promising candidate for treating infections resistant to conventional antibiotics.
Anticancer Therapeutics
The pyrimidine scaffold of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is also significant in cancer research. It serves as a pharmacophore in the design of drugs targeting various stages of cancer cell growth and proliferation . Its role in the synthesis of kinase inhibitors, which are crucial in the signaling pathways of cancer cells, highlights its potential in developing targeted cancer therapies.
Neurological Disorder Treatment
Compounds based on the pyrimidine structure, including N-[(pyrimidin-5-yl)methyl]cyclobutanamine , show promise in treating neurological disorders. They have been explored for their potential as central nervous system (CNS)-active agents, which could lead to new treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Chronic Pain Management
The pyrimidine derivatives have shown efficacy in managing chronic pain conditionsN-[(pyrimidin-5-yl)methyl]cyclobutanamine may contribute to the development of new analgesics that can provide relief without the side effects associated with opioid-based painkillers .
Anti-inflammatory Properties
Inflammation is a common pathway in many diseases, and N-[(pyrimidin-5-yl)methyl]cyclobutanamine has been studied for its anti-inflammatory properties. It could be used to develop drugs that treat autoimmune diseases and other conditions where inflammation plays a key role .
Diabetes Mellitus Intervention
The pyrimidine core of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is being investigated for its potential in treating diabetes mellitus. Its role in modulating insulin signaling pathways could lead to new therapeutic approaches for managing blood sugar levels in diabetic patients .
Safety and Hazards
Future Directions
The study of pyrimidine derivatives is a vibrant field due to their wide range of biological activities. Future research on “N-[(pyrimidin-5-yl)methyl]cyclobutanamine” could involve exploring its potential biological activities, developing efficient synthesis methods, studying its reactivity, and investigating its safety profile .
properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9(3-1)12-6-8-4-10-7-11-5-8/h4-5,7,9,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPNKCMXZUCMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(pyrimidin-5-yl)methyl]cyclobutanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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